2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against the growth of three examined cell lines .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . The exact molecular structure of this compound is not provided in the available literature.Chemical Reactions Analysis
This compound has been used as a CDK2 inhibitor . The chemical reactions involved in its mechanism of action are not detailed in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, mass spectrometry, and IR spectroscopy . The exact physical and chemical properties of this compound are not provided in the available literature.Scientific Research Applications
CDK2 Inhibitors
The compound has been found to be a novel inhibitor of CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a key role in regulating the cell cycle . It has been synthesized and tested against three cell lines, showing significant inhibitory activity .
Cancer Treatment
Due to its inhibitory effect on CDK2, the compound has potential applications in cancer treatment. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, which are models for breast cancer and colon cancer, respectively .
Adenosine Receptor Antagonists
The compound has been used to develop functionalized ligands to target adenosine receptors . These receptors play a crucial role in various physiological processes, including inflammation and neurotransmission .
Drug Delivery Systems
The compound’s structure allows it to be functionalized with a reactive linker, making it useful in the development of drug delivery systems .
Diagnostic or Theranostic Systems
The compound can also be used to develop diagnostic or theranostic systems. By functionalizing it with a fluorescent moiety, it can be used as a probe for adenosine receptors .
Antifungal and Antioxidant Activities
1,2,4-Triazole compounds, a class to which this compound belongs, have been found to display antifungal and antioxidant activities .
Anti-mycobacterial Activities
1,2,4-Triazole compounds have also shown anti-mycobacterial activities , suggesting potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Herbicidal Activities
1,2,4-Triazole compounds have been found to display herbicidal activities , indicating potential use in agriculture for weed control.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been found to inhibit cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which leads to a significant alteration in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle regulation pathway . This could lead to downstream effects such as halted cell division and induced cell death .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of certain cell lines . This suggests that the compound could potentially have cytotoxic activities.
Future Directions
properties
IUPAC Name |
11-[(3-chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c23-17-8-4-7-16(13-17)14-26-22(29)27-18-10-12-30-19(18)20(28)25(21(27)24-26)11-9-15-5-2-1-3-6-15/h1-8,10,12-13H,9,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFONNXZNHXNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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